tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate
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Overview
Description
tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate is a compound that features prominently in organic synthesis, particularly in the protection of amine groups. This compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in the synthesis of complex molecules.
Mechanism of Action
Target of Action
Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate is a derivative of the amino acid glycine . Amino acids and their derivatives play crucial roles in various biological processes, often serving as building blocks for proteins or as intermediates in metabolism .
Mode of Action
The compound’s mode of action is primarily related to its role as a glycine derivative . Glycine is a non-essential amino acid that serves various functions in the body, including protein synthesis and neurotransmission . As a derivative, this compound may interact with the same targets as glycine, potentially influencing these processes.
Biochemical Pathways
Given its relation to glycine, it may be involved in pathways where glycine acts as a precursor or a neurotransmitter . For instance, glycine is a precursor for the synthesis of proteins, nucleic acids, and other molecules. It also acts as an inhibitory neurotransmitter in the central nervous system .
Pharmacokinetics
For instance, the compound is soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially soluble in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
As a glycine derivative, it may influence processes where glycine is involved, such as protein synthesis and neurotransmission .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action may be influenced by the surrounding medium . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.
Preparation Methods
The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate typically involves the reaction of an imidazole derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial production methods often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate undergoes several types of chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxalyl chloride in methanol for mild deprotection and DMAP in acetonitrile for Boc protection .
Scientific Research Applications
tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is as a protecting group for amines in the synthesis of peptides and other complex organic molecules . The compound’s stability and ease of removal make it an ideal choice for protecting amine groups during multi-step synthesis processes.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate include other Boc-protected amines and carbamates, such as tert-Butyl (2-aminoethyl)carbamate and tert-Butyloxycarbonyl-protected amino acids . These compounds share similar properties, such as stability and ease of removal under acidic conditions. this compound is unique in its specific application to imidazole derivatives, providing a valuable tool for the synthesis of imidazole-containing compounds.
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-12(2,3)19-10(17)15-9-14-7-8-16(9)11(18)20-13(4,5)6/h7-8H,1-6H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNSRGJCFLCJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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